4-Hydroxy-7-(trifluoromethyl)coumarin
Description
Evolution of Coumarin (B35378) Research and the Significance of Trifluoromethylation
The evolution of coumarin research has been marked by the strategic chemical modification of the core structure to enhance or introduce specific properties. A pivotal advancement in this area is the introduction of fluorine atoms, particularly the trifluoromethyl (CF3) group. Trifluoromethylation has become a critical tool in modern medicinal chemistry and materials science for its ability to significantly alter a molecule's physicochemical and biological characteristics. researchgate.net
The CF3 group is highly electron-withdrawing and one of the most lipophilic substituents, which can profoundly improve molecular properties. researchgate.net Its introduction into the coumarin scaffold can lead to:
Enhanced Photophysical Properties: The electron-withdrawing nature of the CF3 group can modulate the electronic distribution within the coumarin system, often leading to increased fluorescence quantum yields, larger Stokes shifts, and altered excitation/emission wavelengths.
Improved Biological Potency: Trifluoromethylation can increase a molecule's metabolic stability by blocking sites susceptible to oxidative metabolism. It can also enhance binding affinity to biological targets and improve membrane permeability.
Modified Physicochemical Characteristics: The presence of a CF3 group can influence solubility, acidity, and other key physical properties. For instance, 4-trifluoromethyl-7-hydroxycoumarin derivatives show significant improvements in water solubility and antibacterial activity compared to their 4-methyl counterparts. guidechem.com
This strategic incorporation of the trifluoromethyl group has transformed the coumarin scaffold into a "privileged structure" for developing advanced materials and highly specific biological probes. nih.govresearchgate.net
Current Research Paradigms for 4-Hydroxy-7-(trifluoromethyl)coumarin Derivatives
This compound serves as a fundamental building block in several contemporary research areas, primarily due to its robust fluorescence and versatile chemical functionality. ossila.com Current research paradigms are centered on its application as a signaling unit in fluorescent probes and as a key component in advanced optical materials.
Fluorescent Probes and Sensors: The fluorescence of this compound is highly sensitive to its local environment, including polarity and microviscosity, making it an effective probe for monitoring chemical processes like polymerization. ossila.com Furthermore, its derivatives are extensively used in the design of "turn-on" fluorescent probes for biological analytes and enzyme activity. A common strategy involves masking the 7-hydroxy group with a specific recognition moiety. Enzymatic cleavage of this moiety releases the highly fluorescent this compound (or its 7-amino analogue), resulting in a quantifiable increase in fluorescence.
Enzyme Activity Assays: Amino acid and peptide derivatives of the closely related 7-Amino-4-(trifluoromethyl)coumarin (B1665040) are widely used to monitor the activity of various proteinases. medchemexpress.comglpbio.com For example, N-acetyl-asp-glu-val-asp-7-Amino-4-(trifluoromethyl)coumarin (Ac-DEVD-AFC) is a fluorogenic substrate used to measure caspase activation, a key event in apoptosis. medchemexpress.comglpbio.com Cleavage of the substrate by caspases releases the fluorescent 7-Amino-4-(trifluoromethyl)coumarin (AFC). medchemexpress.comglpbio.com
Chemical Sensing: The core structure has a strong binding affinity for hydrogen sulfide (B99878) species (H2S/HS−), leading to an increase in fluorescence intensity upon binding. This property has been harnessed to develop chemical sensors for detecting these important biological signaling molecules. ossila.com
Materials Science Applications: The exceptional photophysical properties of this fluorinated coumarin make it an attractive component for organic electronic devices. It is widely utilized as a foundational structure for synthesizing more complex dyes and emitters for applications in:
Dye-Sensitized Solar Cells (DSSCs): The coumarin core acts as an efficient light-harvesting component in dyes designed for DSSCs. ossila.com
Organic Light-Emitting Diodes (OLEDs): Its high fluorescence quantum yield makes it a valuable building block for developing emitters used in OLED displays. ossila.com
The table below summarizes key research applications for derivatives of the 4-(trifluoromethyl)coumarin scaffold.
| Derivative Class | Application Area | Target Analyte/Enzyme | Principle | Excitation (nm) | Emission (nm) |
| 7-Amino-4-(trifluoromethyl)coumarin Conjugates | Chemical Biology | Proteinases (e.g., Caspases) | Enzymatic cleavage releases fluorescent AFC | ~400 | ~490-500 |
| 7-Amino-4-(trifluoromethyl)coumarin Conjugates | Chemical Biology | γ-glutamyltranspeptidase | Enzymatic cleavage releases fluorescent AFC | ~400 | ~490 |
| 7-Hydroxy-4-(trifluoromethyl)coumarin (B41306) | Materials Science | Polymerization Monitoring | Fluorescence is sensitive to medium microviscosity and polarity | N/A | N/A |
| 7-Hydroxy-4-(trifluoromethyl)coumarin Derivatives | Chemical Sensing | Hydrogen Sulfide (H2S/HS−) | Binding activity increases fluorescence intensity | N/A | N/A |
| 7-Hydroxy-4-(trifluoromethyl)coumarin Derivatives | Materials Science | Dye-Sensitized Solar Cells (DSSCs) & OLEDs | Used as a core building block for functional dyes and emitters | N/A | N/A |
Data sourced from multiple references. ossila.commedchemexpress.comglpbio.com
Interdisciplinary Relevance of this compound in Contemporary Scientific Inquiry
This compound stands at the intersection of chemistry, biology, and materials science, demonstrating significant interdisciplinary relevance. Its utility stems from the successful fusion of a classic fluorophore (coumarin) with a modern chemical modifier (the trifluoromethyl group).
In chemical biology , it provides a platform for creating highly sensitive and selective probes to visualize and quantify biological processes in real-time. medchemexpress.comnih.gov The ability to track enzyme activity or detect specific biomolecules within living cells is crucial for understanding disease mechanisms and discovering new therapeutic agents. medchemexpress.comnih.gov
In materials science , the same fundamental photophysical properties—strong light absorption and high-efficiency emission—are leveraged to create components for next-generation optical and electronic technologies like solar cells and advanced displays. ossila.com The research into tuning these optical properties through chemical synthesis directly fuels innovation in material design.
Furthermore, derivatives of this compound have demonstrated potential as broad-spectrum antibacterial and antifungal agents, highlighting its relevance in agricultural and medicinal chemistry . guidechem.com The study of its excited-state proton transfer dynamics also provides fundamental insights into photochemical processes, bridging applied research with fundamental physical chemistry. ossila.comresearchgate.net Thus, this compound is not merely a single chemical compound but a versatile molecular tool that enables discovery and innovation across a wide spectrum of scientific disciplines.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H5F3O3 |
|---|---|
Molecular Weight |
230.14 g/mol |
IUPAC Name |
4-hydroxy-7-(trifluoromethyl)chromen-2-one |
InChI |
InChI=1S/C10H5F3O3/c11-10(12,13)5-1-2-6-7(14)4-9(15)16-8(6)3-5/h1-4,14H |
InChI Key |
FCPZIKABRIREMR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)OC(=O)C=C2O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 4 Hydroxy 7 Trifluoromethyl Coumarin
Classical and Modern Synthetic Approaches
The construction of the 4-hydroxy-7-(trifluoromethyl)coumarin ring system can be achieved through several established and contemporary synthetic strategies. The Pechmann condensation remains a cornerstone method, while multi-step pathways allow for the introduction of diverse functionalities.
The Pechmann condensation is a widely employed method for synthesizing coumarins from a phenol (B47542) and a β-ketoester under acidic conditions. wikipedia.org For the synthesis of 7-hydroxy-4-(trifluoromethyl)coumarin (B41306), the reaction typically involves the condensation of resorcinol (B1680541) with ethyl 4,4,4-trifluoroacetoacetate. acs.org
The classical mechanism involves an initial transesterification, followed by an intramolecular electrophilic aromatic substitution (Friedel-Crafts acylation) and subsequent dehydration. wikipedia.org However, recent mechanistic studies using NMR have provided evidence for a pathway involving an initial electrophilic aromatic substitution, followed by transesterification and then dehydration, particularly when strong electron-withdrawing groups like trifluoromethyl are present. acs.org
Modifications to the classical Pechmann condensation often focus on the use of different acid catalysts to improve yields and reaction conditions. While strong acids like sulfuric acid are traditionally used, a variety of solid acid catalysts and other catalytic systems have been explored to create more environmentally benign and efficient processes. jetir.orgscispace.com
A reported synthesis of 7-hydroxy-4-(trifluoromethyl)coumarin involves cooling concentrated sulfuric acid in an ice-salt bath, followed by the dropwise addition of a mixture of resorcinol and ethyl 4,4,4-trifluoroacetoacetate. The reaction is stirred for an extended period at low temperature and then worked up by pouring the mixture into ice water, leading to the precipitation of the product. guidechem.com Recrystallization from an ethanol/water mixture yields the pure compound. guidechem.com
Table 1: Example of Pechmann Condensation for 7-Hydroxy-4-(trifluoromethyl)coumarin
| Reactant 1 | Reactant 2 | Catalyst | Yield | Melting Point |
| Resorcinol | Ethyl 4,4,4-trifluoroacetoacetate | Conc. H₂SO₄ | 54% | 186.8–187.8 °C |
Data sourced from Zhang et al. (2021) mdpi.com
While the Pechmann condensation provides direct access to the core coumarin (B35378) structure, multi-step pathways are essential for creating more elaborate and functionalized derivatives. These pathways often begin with the pre-functionalization of the starting phenol or the introduction of reactive handles onto the coumarin ring post-synthesis.
For instance, the synthesis of various functionalized derivatives of 7-hydroxy-4-(trifluoromethyl)coumarin often starts with the parent compound obtained from the Pechmann condensation. mdpi.comnih.gov Subsequent steps can include electrophilic substitution reactions, such as formylation or chlorination, to introduce functional groups at specific positions on the aromatic ring. These new functional groups then serve as points for further derivatization. mdpi.comresearchgate.net An example is the Duff formylation of 7-hydroxy-4-(trifluoromethyl)coumarin to introduce a formyl group at the C8 position, creating a key intermediate for the synthesis of oxime ethers. mdpi.com
The choice of catalyst in the Pechmann condensation significantly impacts the reaction's efficiency, yield, and environmental footprint. nih.gov While traditional methods rely on strong mineral acids like sulfuric acid or hydrochloric acid, modern approaches have incorporated a range of heterogeneous and reusable catalysts. wikipedia.orgjetir.org
Examples of alternative catalytic systems include:
Solid Acid Catalysts: Amberlyst-15, a sulfonic acid-functionalized polymer, has been used as a green and efficient catalyst for Pechmann condensations, often under solvent-free conditions. scispace.com Other solid acids like sulfated zirconia and tungstate (B81510) sulfuric acid have also been reported to be effective. nih.govnih.gov
Lewis Acids: Catalysts such as zinc oxide nanoparticles doped with titanium(IV) have demonstrated high activity and selectivity in the synthesis of coumarins, functioning as effective Lewis acid catalysts. nih.gov
Ionic Liquids: Ionic liquids have been explored as both catalysts and reaction media for coumarin synthesis, offering advantages in terms of reusability and reaction rates. scispace.com
The use of these advanced catalytic systems can lead to milder reaction conditions, shorter reaction times, higher yields, and simpler work-up procedures compared to classical methods. For example, the use of Amberlyst-15 at 110°C under solvent-free conditions for the synthesis of 7-hydroxy-4-methylcoumarin resulted in a 95% yield, with the catalyst being recyclable for several runs. scispace.com
Advanced Chemical Derivatization Strategies
Starting from the this compound scaffold, advanced derivatization strategies enable the construction of complex molecules with tailored properties. These strategies include the synthesis of novel ethers and the use of multi-component reactions to build intricate molecular architectures.
A significant derivatization strategy for 7-hydroxy-4-(trifluoromethyl)coumarin involves the synthesis of novel oxime ether derivatives. mdpi.comnih.gov This multi-step process typically begins with the functionalization of the coumarin core.
The synthetic sequence is as follows:
Formylation: The starting 7-hydroxy-4-(trifluoromethyl)coumarin undergoes a Duff formylation reaction to introduce a carbaldehyde group at the C8 position, yielding 7-hydroxy-2-oxo-4-(trifluoromethyl)-2H-chromene-8-carbaldehyde. mdpi.com
Oximation: The resulting carbaldehyde is then reacted with hydroxylamine (B1172632) hydrochloride to form the corresponding oxime, (E)-7-hydroxy-2-oxo-4-(trifluoromethyl)-2H-chromene-8-carbaldehyde oxime. mdpi.com
Etherification: Finally, the oxime is O-alkylated using various alkyl or benzyl (B1604629) halides in the presence of a base to yield the target oxime ether derivatives. mdpi.com
This approach has been used to synthesize a series of fluorinated 7-hydroxycoumarin derivatives containing an oxime ether moiety, which were subsequently evaluated for their biological activities. mdpi.comnih.gov
Table 2: Synthesis of Selected (E)-7-hydroxy-2-oxo-4-(trifluoromethyl)-2H-chromene-8-carbaldehyde O-alkyl oximes
| Derivative Name | Alkylating Agent | Yield | Melting Point (°C) |
| O-methyl oxime | Methyl iodide | 34% | 201.4–202.3 |
| O-ethyl oxime | Ethyl iodide | 30% | 199.8–199.9 |
| O-propyl oxime | 1-Bromopropane | 34% | 169.9–170.0 |
| O-allyl oxime | Allyl bromide | 76% | 159.9–160.5 |
| O-benzyl oxime | Benzyl bromide | 75% | 169.5–170.4 |
Data sourced from Zhang et al. (2021) mdpi.com
Three-component reactions (TCRs) are powerful tools in synthetic chemistry that allow for the construction of complex molecules from three or more starting materials in a single step, enhancing efficiency and atom economy. nih.gov 7-Hydroxycoumarin derivatives, including 7-hydroxy-4-(trifluoromethyl)coumarin, can participate in such reactions to generate diverse and complex scaffolds.
One example involves the reaction of a 7-hydroxycoumarin derivative, an acetylenic ester (like dialkyl acetylenedicarboxylates), and an aromatic aldehyde in the presence of a base such as triethylamine (B128534) (NEt₃). researchgate.net This reaction leads to the formation of highly functionalized but-2-ene dioate derivatives attached to the 7-hydroxy position of the coumarin ring through an ether linkage. researchgate.net These reactions proceed in good yields under mild conditions and provide a straightforward route to complex coumarin-based structures that would be challenging to assemble through traditional multi-step synthesis. researchgate.net
Functionalization via Michael Addition
The 4-hydroxycoumarin (B602359) scaffold is a versatile Michael donor, readily participating in conjugate additions with various α,β-unsaturated compounds. This reactivity extends to this compound, where the nucleophilic character of the C3 position, after deprotonation, facilitates the formation of new carbon-carbon bonds. The Michael addition reaction is a key strategy for synthesizing complex coumarin derivatives, including analogs of the well-known anticoagulant warfarin.
While specific examples detailing the Michael addition of this compound are not extensively documented in the provided literature, the general mechanism is well-established for the 4-hydroxycoumarin class. nih.govresearchgate.net The reaction typically involves the base-catalyzed addition of the coumarin enolate to an activated alkene, such as an enone. For instance, the reaction of 4-hydroxycoumarins with α,β-unsaturated ketones can be promoted by various organocatalysts to achieve asymmetric synthesis, yielding products with high enantiomeric excess. nih.gov The process allows for the construction of derivatives with adjacent stereocenters, highlighting the synthetic utility of this transformation. nih.govrsc.org In solution, the resulting Michael adducts can exist in equilibrium between open-chain and cyclic hemiketal tautomeric forms. researchgate.net
Formation of Amino Acid and Peptide Conjugates
Conjugation of coumarins to amino acids and peptides is a significant area of research, primarily for the development of fluorescent probes and substrates for detecting enzymatic activity. The synthesis of such conjugates often begins with a functionalized coumarin core, such as 7-amino-4-(trifluoromethyl)coumarin (B1665040), which is itself derived from this compound.
The synthesis of 7-amino-4-(trifluoromethyl)coumarin provides a key intermediate for peptide conjugation. osti.gov This amino-functionalized coumarin can then be coupled to amino acids or peptide fragments using standard solution-phase peptide synthesis methodologies. The stepwise approach is commonly employed, allowing for the sequential addition of amino acid residues to the coumarin's amino group. osti.gov Examples of such derivatives include those prepared for the sensitive detection of proteinases, demonstrating the utility of the 4-(trifluoromethyl)coumarin moiety as a fluorescent reporter group. osti.gov
Specific examples of these conjugates include:
7-(L-leucinamido)-4-(trifluoromethyl)coumarin osti.gov
7-(D-alanyl-L-leucyl-L-lysinamido)-4-(trifluoromethyl)coumarin osti.gov
7-(D-valyl-L-leucyl-L-lysinamido)-4-(trifluoromethyl)coumarin osti.gov
The copper(I)-catalyzed azide–alkyne cycloaddition (CuAAC) reaction represents another powerful method for linking peptides to coumarins, creating stable triazole linkages that can act as bioisosteres of amide bonds. nih.gov This approach has been used to synthesize new peptide-coumarin conjugates with potential biological activities. nih.gov
Synthesis of Amide Coumarin Derivatives
Amide derivatives of this compound are synthesized to explore new chemical space for various applications. A common strategy involves the alkylation of the 7-hydroxyl group with an α-haloacetamide, followed by further transformations.
A notable method for synthesizing N-substituted 7-aminocoumarins proceeds through an amide intermediate derived from the corresponding 7-hydroxycoumarin. nih.gov In this process, the hydroxyl group of the coumarin is first alkylated with an α-bromoacetamide. For this compound, this intermediate can be synthesized, although it may display attenuated reactivity in subsequent rearrangement reactions compared to other coumarin derivatives. acs.org For example, 2-((2-Oxo-4-(trifluoromethyl)-2H-chromen-7-yl)oxy)-N-(m-tolyl)acetamide was synthesized in an 87% yield as a precursor in a tandem O→N Smiles rearrangement–amide hydrolysis sequence. nih.gov
A variety of novel coumarin-substituted amide derivatives have been synthesized and evaluated for their biological activities. researchgate.net The general synthetic route often involves reacting an intermediate with different acyl chlorides in the presence of a base like anhydrous potassium carbonate. researchgate.net
| Compound Name | Starting Material | Reagents | Yield | Reference |
| 2-((2-Oxo-4-(trifluoromethyl)-2H-chromen-7-yl)oxy)-N-(m-tolyl)acetamide | 7-Hydroxy-4-(trifluoromethyl)coumarin | 2-bromo-N-(m-tolyl)acetamide, K₂CO₃, NaI | 87% | nih.gov |
Reaction Mechanisms and Mechanistic Investigations
Deprotonation Dynamics and Nucleophilic Attack Pathways
The reactivity of this compound is largely governed by the acidity of its 4-hydroxyl group. Deprotonation of this group generates a resonance-stabilized enolate anion, which is a potent nucleophile. Quantum chemical methods have been used to study the deprotonation of the parent 4-hydroxycoumarin scaffold and its subsequent reactions. rsc.org For this compound specifically, there is a theoretical basis for proton transfer or shuttling under photoexcitation due to changes in its photoacidity. ossila.com
Once deprotonated, the resulting coumarin anion can participate in various nucleophilic substitution and addition reactions. A key pathway involves the nucleophilic attack of the anion on electrophilic substrates. For instance, the reaction of hydroxycoumarin anions with activated aziridines proceeds via an SN2-like ring-opening mechanism. nih.gov The coumarin anion attacks one of the aziridine (B145994) ring carbons, leading to the formation of amidoethylated hydroxycoumarins. nih.govresearchgate.net This nucleophilic attack is a fundamental step in the synthesis of various derivatives, showcasing the dual nucleophilic character of the ambident enolate at both the oxygen and C3-carbon atoms. nih.govresearchgate.net
Condensation and Ring-Closure Mechanisms
The most common and direct method for synthesizing this compound is the Pechmann condensation. arkat-usa.org This reaction involves the acid-catalyzed condensation of a phenol with a β-ketoester. wikipedia.org For the synthesis of the title compound, resorcinol is reacted with ethyl 4,4,4-trifluoroacetoacetate. acs.org
The mechanism of the Pechmann condensation proceeds through several key steps:
Transesterification: Under acidic conditions, an initial transesterification reaction occurs between the phenol (resorcinol) and the β-ketoester (ethyl 4,4,4-trifluoroacetoacetate) to form a phenol ester intermediate. wikipedia.org
Electrophilic Attack (Ring Closure): The carbonyl group of the keto function is activated by the acid catalyst. This is followed by an intramolecular electrophilic aromatic substitution, where the activated keto group attacks the electron-rich aromatic ring of the phenol ortho to the oxygen atom. wikipedia.org This step is analogous to a Friedel-Crafts acylation and forms the new heterocyclic ring.
Dehydration: The final step is the elimination of a water molecule from the cyclic intermediate to form the stable, aromatic coumarin ring system. wikipedia.org
Various acid catalysts can be employed, including sulfuric acid, aluminum chloride, and boron trifluoride dihydrate, with the choice of catalyst and reaction conditions influencing the reaction rate and yield. jetir.orgnih.govbeilstein-journals.org Monitoring the reaction using techniques like ¹⁹F NMR has allowed for the observation of reaction intermediates, providing insight into the reaction pathway. acs.org
Regioselectivity and Stereoselectivity in Derivatization Reactions
Derivatization reactions of the 4-hydroxycoumarin scaffold can exhibit significant regioselectivity and stereoselectivity, which are crucial for the synthesis of structurally defined molecules.
Regioselectivity: The nucleophilic attack of the deprotonated 4-hydroxycoumarin anion on unsymmetrical electrophiles can lead to different regioisomers. A clear example is the ring-opening of N-acyl or N-sulfonyl activated aziridines. nih.govresearchgate.net The coumarin anion can attack either of the two carbons of the aziridine ring. The outcome is dependent on the substituent on the aziridine nitrogen. For instance, reactions with N-benzoylaziridines predominantly yield products resulting from an "abnormal" regioselective ring-opening, where the nucleophile attacks the less substituted carbon. nih.govresearchgate.net
Stereoselectivity: The creation of chiral centers during the functionalization of 4-hydroxycoumarins is a key focus of asymmetric synthesis. Michael additions of 4-hydroxycoumarin to prochiral α,β-unsaturated compounds can be rendered highly stereoselective through the use of chiral organocatalysts. nih.gov Furthermore, multicomponent reactions have been developed to construct 4-hydroxycoumarin derivatives with adjacent quaternary and tertiary stereocenters with high diastereoselectivity and enantioselectivity. nih.govrsc.org These advanced catalytic systems often involve the convergent assembly of multiple in-situ generated active intermediates to control the stereochemical outcome of the reaction. nih.gov
Photophysical and Photochemical Properties and Phenomena
Excited State Dynamics and Proton Transfer Mechanisms
The photophysical and photochemical behavior of 4-Hydroxy-7-(trifluoromethyl)coumarin is characterized by complex excited-state dynamics, primarily revolving around proton transfer mechanisms. Upon photoexcitation, the molecule undergoes significant electronic redistribution, which profoundly alters its chemical properties and leads to a series of interconnected phenomena, including excited-state proton transfer (ESPT), changes in acidity and basicity, and the formation of distinct tautomeric forms.
Excited-state proton transfer is a key process in the photochemistry of this compound. This process is highly dependent on the molecule's immediate environment, particularly the presence of proton acceptors and the nature of the solvent.
The solvent environment plays a critical role in the ESPT dynamics of this compound. In nonpolar solvents like toluene (B28343), which cannot act as a proton-transfer medium on their own, the presence of a base is essential to facilitate proton transfer. acs.orgresearchgate.net Studies utilizing 1-methylimidazole (B24206) as a base in toluene have shown that ESPT is highly favored in the excited state. acs.orgresearchgate.netnih.govacs.org Upon electronic excitation, a charge transfer occurs within the coumarin (B35378) molecule, which significantly increases the acidity of the 7-hydroxyl group, promoting the transfer of its proton to the nearby base. acs.orgresearchgate.netnih.govacs.org
In aprotic chloroform, ultrafast transient infrared (TRIR) and transient absorption (TA) spectroscopies have been used to study the bimolecular ESPT reaction between the photoacid this compound (CouOH) and 1-methylimidazole (MI). nih.gov These studies revealed that for pre-associated, hydrogen-bonded CouOH-MI complexes, the ESPT occurs within approximately 1 picosecond. nih.gov The short excited-state lifetime of the photoacid (52 ps in solution) means that at the millimolar concentrations used, diffusion-controlled bimolecular ESPT reactions are precluded, and the observed dynamics are those of "contact" ESPT within the pre-formed complexes. researchgate.netnih.gov The deprotonated coumarin anion (CouO⁻*) is an intense emitter, whereas the protonated form is a weak one. acs.org
| Parameter | Value | Solvent/Conditions |
| ESPT Timescale | ~1 ps | Chloroform, with 1-methylimidazole nih.gov |
| Photoacid Lifetime | 52 ps | Chloroform researchgate.netnih.gov |
| Exciplex Formation | ~35 ps | Chloroform, with 1-methylimidazole nih.gov |
In the presence of a base like 1-methylimidazole in a nonpolar solvent, an intermolecular proton shuttling mechanism is observed. researchgate.netnih.govacs.orgnih.gov The base does not simply accept the proton; it acts as a shuttle, facilitating its transfer from the coumarin's hydroxyl group to its carbonyl group. researchgate.netnih.govacs.org This process, occurring on a picosecond timescale, results in the formation of a tautomer. researchgate.netnih.gov
The fundamental driver for the observed ESPT and related phenomena is a significant redistribution of electron density upon charge-transfer excitation. acs.orgresearchgate.netnih.govacs.orgcardiff.ac.uk When this compound absorbs a photon, it promotes an electronic transition that shifts electron density from the 7-hydroxyl group (the electron donor) to the carbonyl group at the 2-position (the electron acceptor). acs.orgresearchgate.netnih.govacs.orgmdpi.com
This intramolecular charge transfer (ICT) is well-documented for hydroxycoumarins. researchgate.netrsc.org The shift in electron density away from the hydroxyl group makes its proton far more acidic, while the increased electron density at the carbonyl group makes it more basic. acs.orgresearchgate.netnih.govacs.org This simultaneous increase in acidity at one site and basicity at another within the same molecule in the excited state is the cornerstone of its photochemical reactivity. acs.orgnih.govacs.org The result is an excited state where proton transfer to an available base is a highly favored process. acs.orgresearchgate.netnih.govacs.orgresearchgate.net
As a direct consequence of the charge-transfer excitation, this compound exhibits pronounced photoacid and photobase characteristics. acs.orgnih.govacs.org The molecule becomes a much stronger acid in the excited state, readily donating the proton from its 7-hydroxyl group. acs.orgnih.govacs.orgnih.gov This phenomenon of photo-activated acidity is the driving force for the proton transfer events observed in solution. nih.gov
Simultaneously, the shift in electron density towards the carbonyl group imparts it with the characteristics of an intramolecular excited-state photobase. acs.orgnih.gov This dual character is crucial for the subsequent tautomerization process, where the newly basic carbonyl group can accept a proton, shuttled by a nearby base molecule. acs.orgnih.gov While 4-hydroxycoumarin (B602359) itself is not considered an active photoacid, the 7-hydroxy substitution is key to this behavior. sciepub.com The photoacidity of 7-hydroxycoumarins is a well-established phenomenon, with the pKa of the 7-hydroxy group dropping dramatically upon photoexcitation. researchgate.netresearchgate.net
The interplay of ESPT, intermolecular shuttling, and the dual photoacid/photobase nature of this compound leads to phototautomerization. nih.govacs.org In the presence of a base like 1-methylimidazole in toluene, the initial deprotonation of the hydroxyl group is followed by the shuttling of a proton to the carbonyl group, resulting in a keto-tautomer. researchgate.netnih.govacs.org
This process gives rise to multiple fluorescent species in the excited state. Depending on the specific environment and reaction pathway, different prototropic forms can be identified. mdpi.comnih.gov In studies of the related 7-hydroxy-4-methylcoumarin, researchers have identified emissions from the initial neutral (enol) form, a deprotonated anionic form, and the keto-tautomer form. mdpi.comnih.gov The formation of the tautomer can be mediated by solvent molecules, such as a "water wire" in aqueous solutions, or by base molecules in aprotic solvents. researchgate.netresearchgate.net The 2-hydroxy tautomer form (T) can become predominant in the excited state as electron density is transferred from the 7-hydroxyl group to the carbonyl group. mdpi.com This can lead to dual fluorescence bands, with the tautomer typically emitting at a different wavelength than the initially excited enol form or the deprotonated anion. mdpi.com
Excited State Proton Transfer (ESPT) in Solution
Fluorescence and Emission Characteristics of this compound
The photophysical and photochemical properties of coumarin derivatives are of significant scientific interest due to their widespread applications as fluorescent probes, sensors, and in various optical devices. The compound this compound, in particular, exhibits noteworthy fluorescence and emission characteristics that are influenced by a variety of factors, including its molecular structure and the surrounding microenvironment.
Fluorescence Enhancement Mechanisms
The fluorescence intensity of this compound is not static and can be significantly enhanced through several mechanisms. One primary mechanism involves the deprotonation of the 7-hydroxy group. In the presence of a base, the phenolic proton can be abstracted, leading to the formation of the corresponding phenoxide. This process increases the electron-donating ability of the substituent at the 7-position, which in turn enhances the intramolecular charge transfer (ICT) character of the molecule upon excitation. This enhanced ICT state is often more fluorescent than the neutral form, resulting in a significant increase in emission intensity.
Furthermore, interactions with other molecules in the medium can lead to fluorescence enhancement. For instance, the formation of intermolecular hydrogen bonds can rigidify the molecular structure, reducing non-radiative decay pathways and thereby increasing the fluorescence quantum yield. In some cases, the binding of this compound to specific analytes can restrict intramolecular rotations, another common non-radiative decay pathway, leading to a more intense fluorescence signal. This property is the basis for its application as a chemical sensor.
Stokes Shift Properties of 4-Trifluoromethyl-Substituted Coumarins
The Stokes shift, which is the difference between the maximum absorption and maximum emission wavelengths, is a critical parameter for fluorescent molecules, particularly in applications where minimizing self-absorption is important. Coumarins substituted with a trifluoromethyl group at the 4-position are known to exhibit large Stokes shifts. The electron-withdrawing nature of the trifluoromethyl group can significantly influence the electronic distribution in both the ground and excited states, contributing to a substantial separation between the absorption and emission spectra.
| Compound | Absorption Max (nm) | Emission Max (nm) | Stokes Shift (nm) | Solvent |
|---|---|---|---|---|
| This compound | 338 | - | - | Ethanol |
| Representative 7-dialkylamino-4-trifluoromethylcoumarin (Range) | 413-480 | 527-668 | >100 | Various |
Influence of Medium Microviscosity and Polarity on Photosensitivity
The photosensitivity and fluorescence characteristics of this compound are highly dependent on the microviscosity and polarity of the surrounding medium. Changes in solvent polarity can alter the energy levels of the ground and excited states to different extents, leading to shifts in the absorption and emission spectra. For many coumarin derivatives, an increase in solvent polarity leads to a red shift (a shift to longer wavelengths) in the emission spectrum due to the stabilization of the more polar excited state. This can also be accompanied by a decrease in the fluorescence quantum yield.
The microviscosity of the medium also plays a crucial role. In viscous environments, the intramolecular rotations and other vibrational motions that can serve as non-radiative decay pathways are restricted. This hindrance of non-radiative processes leads to an increase in the fluorescence quantum yield and a longer fluorescence lifetime. This phenomenon is the principle behind the use of some coumarin derivatives as "molecular rotors" to probe the viscosity of their local environment. The fluorescence intensity of such probes can show a direct correlation with the viscosity of the medium. For instance, some rotor-based fluorophores exhibit stronger fluorescence in viscous glycerol (B35011) compared to less viscous solvents like water or 1,4-dioxane. nih.gov
| Compound | Solvent | Absorption Max (nm) | Molar Extinction Coefficient (M-1cm-1) | Fluorescence Quantum Yield (Φ) |
|---|---|---|---|---|
| This compound | Ethanol | 338 | 12600 | 0.2 |
Spectroscopic and Computational Characterization Methodologies
Advanced Spectroscopic Techniques for Structural Elucidation and Dynamic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the definitive structural elucidation of organic molecules in solution. For 4-Hydroxy-7-(trifluoromethyl)coumarin, both proton (¹H) and carbon-13 (¹³C) NMR spectra provide unambiguous confirmation of its molecular framework.
¹H-NMR: The proton NMR spectrum, typically recorded in a solvent like dimethyl sulfoxide-d6 (DMSO-d6), reveals distinct signals corresponding to each unique proton in the molecule. Analysis of a derivative, 7-hydroxy-4-(trifluoromethyl)-2H-chromen-2-one, shows characteristic peaks that confirm the coumarin (B35378) core and its substituents. The spectrum includes a singlet for the phenolic hydroxyl proton, a singlet for the proton at the C3 position, and a multiplet and two doublets corresponding to the protons on the aromatic ring (H-5, H-6, and H-8).
¹³C-NMR: The ¹³C-NMR spectrum complements the ¹H-NMR data by providing insights into the carbon skeleton. In studies of the closely related 7,8-Dihydroxy-4-(trifluoromethyl)-2H-chromen-2-one, the carbon signals confirm the presence of the lactone carbonyl group, the carbon atoms of the benzene (B151609) ring, and the olefinic carbons of the pyrone ring. arkat-usa.org A key feature is the signal for the trifluoromethyl (-CF₃) carbon, which appears as a quartet due to coupling with the three fluorine atoms (¹J C-F), providing direct evidence of the fluorinated substituent. arkat-usa.org The large coupling constant (typically around 275 Hz) is characteristic of a trifluoromethyl group directly attached to a carbon framework. arkat-usa.org
| Carbon Atom Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |
|---|---|---|---|
| C-2 (Carbonyl) | 158.92 | s | - |
| C-8a | 150.64 | s | - |
| C-7 | 144.13 | s | - |
| C-4 | 140.27 | q | ²JC-F = 31.85 |
| C-8 | 133.01 | s | - |
| CF₃ | 121.98 | q | ¹JC-F = 275.6 |
| C-6 | 115.29 | s | - |
| C-5 | 113.20 | s | - |
| C-3 | 111.81 | q | ³JC-F = 5.7 |
| C-4a | 106.04 | s | - |
Fourier Transform Infrared (FTIR) spectroscopy is employed to identify the characteristic functional groups within the this compound molecule by detecting their vibrational frequencies. The spectrum, typically recorded from a KBr pellet, displays several key absorption bands that are indicative of the compound's structure.
The most prominent peaks include a broad band associated with the O-H stretching of the phenolic hydroxyl group, a strong absorption from the C=O stretching of the α,β-unsaturated lactone ring, and bands corresponding to C=C stretching within the aromatic and pyrone rings. Furthermore, strong absorption bands are observed that are characteristic of the C-F stretching vibrations of the trifluoromethyl group.
| Frequency (cm⁻¹) | Vibrational Mode Assignment |
|---|---|
| 3419 | O-H Stretch (Phenolic) |
| 3096 | C-H Stretch (Aromatic) |
| 1703 | C=O Stretch (Lactone) |
| 1600 | C=C Stretch (Aromatic/Pyrone) |
| 1409 | C-O-H Bend (Phenolic) |
| 1280 | C-O-C Stretch (Ester/Ether) |
| 1127 | C-F Stretch (Trifluoromethyl group) |
| 866, 842 | C-H Bend (Out-of-plane aromatic) |
High-Resolution Mass Spectrometry (HR-MS) is a critical tool for confirming the elemental composition of this compound. By providing a highly accurate mass measurement, typically to four or more decimal places, HR-MS validates the molecular formula, C₁₀H₅F₃O₃. Techniques such as Electrospray Ionization (ESI) are commonly used. The experimentally determined mass of the protonated molecule [M+H]⁺ is compared to the theoretically calculated mass, with a close match (typically within 5 ppm) providing strong evidence for the correct chemical formula.
For 7-Hydroxy-4-(trifluoromethyl)-2H-chromen-2-one (C₁₀H₅F₃O₃), the calculated exact mass for the [M+H]⁺ ion is 231.0269. Experimental findings confirm this with a measured mass of 231.0268, validating the molecular formula. arkat-usa.org
This analysis reveals that the core coumarin ring system is essentially planar. The trifluoromethyl group at the C4 position and the substituent at the C7 position extend from this plane. In the crystal lattice, molecules are arranged in specific packing motifs, often stabilized by intermolecular interactions such as C-H···O hydrogen bonds and π-π stacking between the aromatic rings of adjacent molecules. This ordered arrangement in the solid state is crucial for understanding the material's bulk properties.
The fate of this compound after absorbing light is investigated using sophisticated ultrafast spectroscopic techniques, including pump-probe and time-resolved emission methods. These experiments reveal the complex dynamics that occur in the excited state on timescales ranging from femtoseconds to nanoseconds.
Studies have shown that upon photoexcitation, the molecule undergoes a significant shift in electron density, moving from the hydroxyl group towards the carbonyl group of the lactone. This charge-transfer character enhances the acidity of the hydroxyl group in the excited state, making it a potent photoacid. In the presence of a suitable base, such as 1-methylimidazole (B24206) in a nonpolar solvent like toluene (B28343), an excited-state proton transfer (ESPT) can occur. This process leads to the formation of a tautomer on a picosecond timescale, where the base acts as a shuttle, accepting the proton from the hydroxyl group and transferring it to the carbonyl group. These ultrafast dynamic studies are crucial for understanding the mechanisms behind the compound's fluorescence and its sensitivity to the chemical environment.
Absorption and emission (fluorescence) spectroscopy are used to characterize the fundamental photophysical properties of this compound. These properties are highly dependent on the solvent environment.
Absorption: The UV-visible absorption spectrum typically shows a strong absorption band in the ultraviolet region, corresponding to the S₀ → S₁ (π → π*) electronic transition. The position of the absorption maximum (λabs) is influenced by solvent polarity.
Emission: Upon excitation, the molecule exhibits fluorescence, emitting light at a longer wavelength than it absorbs. The difference between the absorption and emission maxima is known as the Stokes shift. The compound is known for its environment-sensitive fluorescence, a property that makes it useful as a fluorescent probe. The emission properties are linked to the excited state dynamics, including the potential for excited-state proton transfer, which can lead to dual or complex emission profiles depending on the solvent and presence of proton acceptors or donors.
| Solvent | Absorption Max (λabs) in nm | Fluorescence Max (λfl) in nm | Stokes Shift (ν̃abs - ν̃fl) in cm⁻¹ |
|---|---|---|---|
| Dioxane | 331.4 | 412.0 | 5920 |
| Ethyl Acetate | 332.0 | 412.7 | 5890 |
| Acetonitrile | 332.7 | 413.4 | 5860 |
| Butanol | 333.4 | 414.3 | 5820 |
| Ethanol | 332.7 | 414.3 | 5910 |
| Formamide | 336.4 | 420.6 | 5880 |
Computational Chemistry and Theoretical Modeling
Computational chemistry and theoretical modeling have become indispensable tools for elucidating the intricate molecular properties and reaction dynamics of fluorescent probes like this compound. These in silico methods provide a molecular-level understanding that complements experimental findings, offering insights into electronic structure, excited-state behavior, and interactions with biological systems.
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study the ground and excited state properties of coumarin derivatives. DFT calculations allow for the optimization of molecular geometries and the prediction of various electronic properties. nih.gov
For instance, DFT has been employed to analyze the ground-state electron density distribution (S0) of 7-hydroxy-4-(trifluoromethyl)coumarin (B41306). cardiff.ac.uk Such analyses are crucial for understanding the molecule's stability and reactivity. Furthermore, by calculating the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, DFT can provide insights into the electronic transition properties of the molecule. researchgate.net
Computational studies on similar coumarin derivatives have utilized DFT to determine optimized geometrical parameters such as bond lengths and bond angles in both the ground (S0) and first excited (S1) states. semanticscholar.org These calculations help in understanding the structural changes that occur upon photoexcitation. The distribution of electron density, as visualized through molecular electrostatic potential (MEP) maps generated from DFT calculations, can predict the reactive sites within the molecule. semanticscholar.org
Table 1: Selected DFT-Calculated Properties for Coumarin Derivatives
| Property | Description | Application to this compound |
|---|---|---|
| Ground State Geometry (S0) | The lowest energy conformation of the molecule. | Provides insights into the stable structure and bond lengths/angles. |
| Excited State Geometry (S1) | The geometry of the molecule after absorbing a photon. | Helps in understanding structural rearrangements upon excitation. cardiff.ac.uk |
| HOMO-LUMO Energy Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | Correlates with the electronic absorption and emission properties. researchgate.net |
| Electron Density Distribution | The probability of finding an electron in a particular region of the molecule. | Identifies electron-rich and electron-deficient areas, indicating potential sites for chemical reactions. cardiff.ac.uk |
| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the electron density surface. | Predicts sites for electrophilic and nucleophilic attack. semanticscholar.org |
This table is generated based on the application of DFT to coumarin derivatives as described in the referenced literature and is illustrative for this compound.
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that is particularly suited for studying the properties of electronic excited states. nih.gov It is a key computational tool for investigating photophysical and photochemical processes, such as excited state proton transfer (ESPT). rsc.org
In the context of this compound, TD-DFT has been instrumental in characterizing the potential energy surfaces of both the ground and excited states along the proton transfer coordinate. researchgate.net This allows for a detailed mechanistic understanding of how the proton is transferred from the hydroxyl group to a nearby proton acceptor in the excited state. researchgate.net The enhanced acidity of the 7-hydroxy group upon photoexcitation, a phenomenon that triggers the ESPT process, can be rationalized through the redistribution of electron density upon photo-excitation, as calculated by TD-DFT. researchgate.net
Studies on 7-hydroxy-4-(trifluoromethyl)coumarin have used TD-DFT to elucidate the mechanism of intermolecular proton shuttling in the presence of a base like 1-methylimidazole. researchgate.net These calculations can identify the nature of the emitting species and the dynamics of the proton transfer process. researchgate.net The optimized geometry of the first excited state (S1) can be obtained using TD-DFT, which is crucial for understanding the structural changes that facilitate ESPT. cardiff.ac.uk
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net It is widely used in drug discovery to understand and predict the interactions between a ligand, such as a coumarin derivative, and a protein target. nih.govjcchems.com
For coumarin derivatives, docking simulations have been employed to investigate their binding affinity and mode of interaction with various protein active sites. nih.gov These simulations can identify key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for the stability of the ligand-protein complex. For example, docking studies on coumarin derivatives with multidrug-resistance-associated protein 1 (MRP1) have identified specific amino acid residues involved in binding. nih.gov
While specific docking studies solely focused on this compound are not detailed in the provided context, the methodology is broadly applicable. Such simulations could be used to predict its binding to target proteins, providing insights into its potential biological activity. The results of docking studies, often expressed as a binding score, can help in ranking potential drug candidates and guiding the design of new derivatives with improved binding affinity. nih.gov
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. physchemres.orgresearchgate.net QSAR models are developed by correlating physicochemical or structural descriptors of molecules with their experimentally determined activities. nih.gov
QSAR studies have been conducted on various series of coumarin derivatives to understand the structural features that contribute to their biological activities, such as antioxidant or enzyme inhibitory effects. physchemres.orglongdom.org For instance, a 2D-QSAR analysis of 3- and 4-substituted 7-hydroxycoumarins identified that the presence of specific substituents, like chloro or fluoro groups, could enhance their inhibitory activity against 17β-HSD3. longdom.org
These models can be used to predict the activity of new, unsynthesized compounds, thereby accelerating the drug discovery process. nih.gov The descriptors used in QSAR models can be of various types, including electronic, steric, and hydrophobic parameters. The development of a robust QSAR model involves several steps, including data set selection, descriptor calculation, model generation using statistical methods like genetic function algorithms, and rigorous validation. physchemres.org
Ab-initio molecular dynamics (AIMD) is a simulation method in which the forces acting on the atoms are calculated "on the fly" from electronic structure calculations, without the need for pre-parameterized force fields. nih.gov This approach is particularly useful for studying chemical reactions in the condensed phase, where the environment can play a crucial role. nih.gov
AIMD simulations can provide a detailed, time-resolved picture of reactive events, such as proton transfer, in solution. By statistically force-matching the results of AIMD simulations, it is possible to develop reactive force fields for use in multi-state molecular dynamics (MS-MD) simulations, which can be used to study larger systems over longer timescales. nih.gov
While a specific AIMD study on this compound in the condensed phase is not highlighted, this methodology represents a powerful tool for investigating its reaction dynamics in a solvent environment. For example, AIMD could be used to simulate the excited-state proton transfer process in water, explicitly accounting for the dynamic interactions with individual solvent molecules. This would provide a more realistic and detailed understanding of the reaction mechanism compared to implicit solvent models.
Applications in Chemical and Biochemical Sensing and Probing
Fluorescent Probes for Biological Systems and Biochemical Assays
Coumarin (B35378) derivatives are widely utilized as fluorescent sensors for biological activities due to their desirable photophysical characteristics, including a large π-π conjugated system. nih.govresearchgate.net Modifications to the coumarin core, particularly at the 3 and 7 positions, have led to the development of a wide array of fluorescent probes. rsc.org These probes are instrumental in biochemistry, disease prevention, and environmental protection. rsc.orgnih.gov
Coumarin-based fluorescent probes are effective tools for imaging in living systems. globethesis.com Their versatility allows for applications in both live and fixed cells, making them suitable for a broad range of cellular imaging needs. nih.gov For instance, a probe derived from 4-Hydroxy-7-(trifluoromethyl)coumarin, HFC-TYR, has been successfully used to image endogenous tyrosinase in living cells and zebrafish. globethesis.com This capability allows for the differentiation of specific cell types, such as distinguishing hepatoma cells from other cell lines. globethesis.com Furthermore, other coumarin-based compounds have been designed to selectively target and image specific organelles within mammalian cells, such as the endoplasmic reticulum. nih.gov
The fluorescence of HFC and its derivatives serves as the basis for sensitive and high-throughput assays for key drug-metabolizing enzymes.
Cytochrome P450 Oxygenases (CYP450)
Microtiter plate-based fluorescence assays provide a rapid and efficient method for measuring the catalytic activities of Cytochrome P450 enzymes. nih.gov A prominent example is the assay for CYP3A4, a crucial enzyme in xenobiotic metabolism. nih.gov This assay employs a pro-fluorescent substrate, 7-Benzoyloxy-4-trifluoromethyl coumarin (BFC), which is non-fluorescent. nih.gov CYP3A4 catalyzes the oxidative debenzylation of BFC, yielding the highly fluorescent product this compound. nih.gov The resulting increase in fluorescence is directly proportional to the enzyme's activity, allowing for high-throughput screening of potential enzyme inhibitors. nih.gov Similarly, the 7-hydroxylation of coumarin is a well-established probe reaction specifically for the activity of the CYP2A6 isoform. researchgate.netnih.gov
UDP-Glucuronosyltransferases (UGTs)
A convenient multi-well plate assay has been developed to measure the activity of UDP-glucuronosyltransferases (UGTs), which are important enzymes in the conjugation and metabolism of drugs and other xenobiotics. tandfonline.comnih.govtandfonline.com This assay is based on the significant difference in fluorescence between this compound (HFC) and its glucuronidated product. tandfonline.com HFC is strongly fluorescent, but upon conjugation by UGTs, it forms HFC-glucuronide, which is not. nih.govtandfonline.com The rate of glucuronidation is determined by measuring the decrease in fluorescence over time. tandfonline.com This method is particularly effective for rapid activity screening of specific UGT isoforms. nih.govresearchgate.net Studies screening various recombinant human UGTs found that UGT1A6, UGT1A7, UGT1A10, and UGT2A1 are among the most efficient at glucuronidating HFC. tandfonline.comresearchgate.net
| UGT Isoform | Relative Activity with HFC |
| High Activity | UGT1A6, UGT1A7, UGT1A10, UGT2A1 |
| Low Activity | UGT1A3, UGT1A8, UGT1A9, 2B4, 2B7 |
| No Detectable Activity | UGT1A1, UGT2B17 |
| This table summarizes the relative glucuronidation activity of various human UGT isoforms with this compound as a substrate. tandfonline.comresearchgate.net |
A novel fluorescent probe, HFC-TYR, was designed and synthesized using this compound as the fluorophore for the detection of tyrosinase. globethesis.com The probe is engineered so that the fluorescence of the coumarin core is initially quenched. globethesis.com In the presence of tyrosinase, an ether bond in the probe is ruptured, which suppresses the quenching effect and results in a strong "turn-on" fluorescence signal. globethesis.com HFC-TYR exhibits a large Stokes shift (170 nm) and a low fluorescence detection limit (0.12 U/mL), making it a highly sensitive and effective tool for detecting and imaging tyrosinase activity. globethesis.com
Derivatives of 4-trifluoromethylcoumarin have been specifically designed for advanced imaging techniques like super-resolution fluorescence microscopy. abberior.rocksnih.govresearchgate.net New 7-dialkylamino-4-trifluoromethylcoumarins have been synthesized for use in stimulated emission depletion (STED) microscopy, a technique that overcomes the diffraction limit of light. abberior.rocksnih.gov These dyes are engineered to have large Stokes shifts, good fluorescence quantum yields, and high photostability. abberior.rocksresearchgate.net These properties are crucial for reducing background signals and enabling multicolor imaging with sub-diffractional resolution. abberior.rocksresearchgate.net Using these specialized coumarin dyes, an optical resolution better than 70 nm has been achieved in STED microscopy. abberior.rocksnih.gov
Chemical Sensors
The inherent photophysical properties of the this compound scaffold also lend themselves to the direct detection of specific chemical species.
This compound can function as a chemical sensor for hydrogen sulfide (B99878) (H₂S) and its anion, hydrosulfide (B80085) (HS⁻). ossila.com The compound exhibits a strong binding affinity for these analytes. ossila.com The detection mechanism is based on an observable change in fluorescence; the fluorescence intensity of this compound increases upon binding with H₂S/HS⁻. ossila.com This "turn-on" response allows for the sensitive detection of this important biological signaling molecule. ossila.comnih.gov
Fluorescent pH Indicators
This compound serves as an effective fluorescent indicator for pH. Its utility in this capacity stems from the significant difference in the acidity of the 7-hydroxy group between the ground electronic state and the first excited singlet state. This phenomenon, known as excited-state proton transfer (ESPT), results in pH-dependent fluorescence emission.
In the ground state, the pKa of the hydroxyl group is approximately 7.7. However, upon photoexcitation, the molecule becomes a much stronger acid, with the pKa of the excited state dropping to about 0.45. This dramatic increase in acidity in the excited state means that the protonated (neutral) and deprotonated (anionic) forms of the molecule have distinct fluorescence characteristics.
At neutral to acidic pH, the neutral form of the coumarin is the predominant species in the ground state. Upon excitation, this form can undergo ESPT, leading to emission from the excited anion. In contrast, at alkaline pH, the anionic form is already present in the ground state and is the species that is excited. The fluorescence emission spectrum, therefore, exhibits a marked dependence on the pH of the medium. Generally, coumarin derivatives show changes in their emission wavelength and fluorescence intensity as the pH changes.
The relationship between the fluorescence properties of this compound and pH can be summarized as follows:
| pH Range | Predominant Ground State Species | Emission Characteristics |
| Acidic (pH < 6) | Neutral (protonated -OH) | Fluorescence from the neutral excited state and/or the excited-state-generated anion. |
| Neutral (pH ≈ 7.7) | Equilibrium between neutral and anionic forms | A mixture of emissions, with the relative intensities being pH-dependent. |
| Alkaline (pH > 8) | Anionic (deprotonated -O⁻) | Predominantly fluorescence from the excited anionic species. |
This table is generated based on the established principles of pH-dependent fluorescence and excited-state proton transfer in hydroxycoumarins.
Monitoring Chemical Processes
The sensitivity of the fluorescence of this compound to the polarity and microviscosity of its immediate environment makes it a valuable probe for monitoring the progress of chemical reactions that involve changes in these properties.
Monitoring Polymerization Reactions
The process of polymerization is characterized by a significant increase in the viscosity of the reaction medium as monomer units are converted into long polymer chains. This change in the physical properties of the medium can be monitored in real-time using this compound as a fluorescent probe. The fluorescence of this molecule is sensitive to changes in the local environment's viscosity and polarity, which allows it to be used to track the progress of polymerization reactions. ossila.com
During a polymerization reaction, such as the free-radical polymerization of monomers, the rotational and vibrational freedom of the fluorescent probe becomes increasingly restricted as the viscosity of the medium increases. This restriction can lead to a decrease in non-radiative decay pathways for the excited state, resulting in an increase in the fluorescence quantum yield and, consequently, the fluorescence intensity.
Detailed research findings on the use of coumarin-based probes in polymerization monitoring have shown that as the polymerization of a monomer like methyl methacrylate (B99206) proceeds, the fluorescence intensity of the coumarin probe increases. This increase is directly correlated with the degree of monomer-to-polymer conversion. Furthermore, changes in the fluorescence lifetime of the probe can also be observed, providing another parameter to monitor the reaction progress.
The following table illustrates the expected changes in the fluorescence properties of this compound during a typical polymerization reaction:
| Polymerization Stage | Monomer Conversion | Medium Viscosity | Fluorescence Intensity | Fluorescence Lifetime |
| Initial | Low | Low | Lower | Shorter |
| Intermediate | Medium | Medium | Increasing | Lengthening |
| Final | High | High | Higher | Longer |
This table is based on the established principles of how environmental viscosity affects the fluorescence of molecular probes during polymerization.
Fluorescence in Photochemical Studies
This compound is a subject of interest in photochemical studies due to its distinct photophysical properties, which are influenced by its molecular structure and the surrounding solvent environment. A key area of investigation is the process of excited-state proton transfer (ESPT), where the acidity of the 7-hydroxyl group dramatically increases upon photoexcitation. This phenomenon allows for the study of proton transfer dynamics on a very fast timescale.
The photophysical properties of this compound are also sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. The absorption and emission maxima of the compound shift, typically to longer wavelengths (a red shift), as the polarity of the solvent increases. This is indicative of a larger dipole moment in the excited state compared to the ground state, a common feature for molecules that undergo intramolecular charge transfer upon excitation.
Research has provided specific data on the photophysical characteristics of this compound in various solvents. For instance, in ethanol, key photophysical parameters have been determined. photochemcad.com The study of these properties in a range of solvents provides valuable insights into the nature of the excited state and its interaction with the solvent cage.
The table below summarizes some of the key photophysical properties of this compound in ethanol:
| Property | Value |
| Absorption Maximum (λabs) | 338 nm |
| Molar Absorption Coefficient (ε) | 12,600 M-1cm-1 |
| Fluorescence Quantum Yield (Φf) | 0.2 |
Data sourced from PhotochemCAD. photochemcad.com
Further studies have explored the ultrafast dynamics of ESPT for this molecule. For example, in aprotic solvents, the transfer of a proton to a suitable acceptor can occur on the picosecond timescale, allowing for the detailed investigation of the kinetics and mechanism of this fundamental photochemical process.
Mechanisms of Biological Interaction and Structure Activity Relationships
Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. For 4-hydroxy-7-(trifluoromethyl)coumarin and its derivatives, SAR studies elucidate the roles of specific functional groups and their positions on the coumarin (B35378) scaffold, guiding the design of molecules with enhanced or targeted effects.
The trifluoromethyl (-CF3) group at the 7-position of the coumarin ring is a critical substituent that significantly modulates the molecule's physicochemical properties. The -CF3 group is known to be bulkier than a methyl group and significantly alters the electronic landscape of aromatic rings due to its high electronegativity. nih.gov This strong electron-withdrawing nature can influence the reactivity and interaction of the entire molecule with biological targets.
Furthermore, the presence of the trifluoromethyl group has a pronounced effect on the lipophilicity of the compound, a key factor in its pharmacokinetic profile, including membrane permeability and transport. nih.gov While fluorination can sometimes decrease lipophilicity, the trifluoromethyl group specifically is known to increase it, as indicated by its positive Hansch lipophilicity parameter (π = +0.88). nih.govlincoln.ac.uk This enhanced lipophilicity can facilitate the molecule's passage through biological membranes, potentially influencing its bioavailability and interaction with intracellular targets. nih.gov The carbon-fluorine bond is also exceptionally strong, which confers increased metabolic stability to the molecule. nih.gov
Research on various coumarin derivatives has demonstrated that the nature of the substituent at the C-4 position is pivotal for specific enzyme inhibition. The introduction of a hydrophobic, electron-withdrawing group, such as the trifluoromethyl group, at the C-4 position of 6,7-dihydroxycoumarin was found to enhance its inhibitory capacity against the anti-apoptotic protein Mcl-1. nih.gov Conversely, a hydrophilic group at this same position was detrimental to its inhibitory potency. nih.gov However, in the context of antimycobacterial activity, a trifluoromethyl group at position 4 appeared to decrease activity compared to a methyl substitution. nih.gov This highlights that the influence of a substituent is highly dependent on the specific biological target and mechanism of action.
The phenolic hydroxyl group is a key functional moiety that plays a vital role in the biological interactions of coumarins. pjmhsonline.compjmhsonline.com These groups are effective hydrogen bond donors, a property that is fundamental to their antioxidant mechanism and their ability to interact with proteins. pjmhsonline.comnih.gov The interaction between the hydroxyl groups and the π-electrons of the benzene (B151609) ring allows for the stabilization of radicals, which is central to their antioxidant and radical-scavenging capabilities. nih.gov
The capacity for hydrogen bonding significantly affects binding to enzyme active sites. nih.gov The phenolic hydroxyl group, the carbonyl group of the lactone ring, and even the fluorine atoms of the trifluoromethyl group can all participate in hydrogen bonding, acting as either donors or acceptors. academie-sciences.fr The carbonyl group, in particular, often serves as a primary hydrogen bond-accepting site. academie-sciences.fr Chemical modification of the phenolic hydroxyl groups, for example through etherification, eliminates their ability to donate hydrogen bonds. pjmhsonline.compjmhsonline.com This modification has been shown to significantly decrease antioxidant and antiproliferative activities, underscoring the importance of this functional group for these specific biological effects. pjmhsonline.compjmhsonline.com
The regiochemistry of substituents on the coumarin nucleus is a critical determinant of biological activity and inhibitory potency. mdpi.com Different positions on the ring are not equivalent, and placing a substituent at one position versus another can lead to vastly different biological outcomes. Research has consistently shown that substitutions at positions C-3, C-4, and C-7 are particularly influential in modulating the pharmacological effects of coumarin derivatives. mdpi.com
For example, in the context of enzyme inhibition, substitutions at the 7-position have been found to be particularly beneficial for achieving selectivity and potency against monoamine oxidase B (MAO-B). nih.gov Similarly, studies on antiproliferative activity showed that 7-amino-4-methylcoumarins had slightly better activity compared to their 4-aminocoumarin (B1268506) counterparts. chapman.edu The inhibitory potency against certain plant species was also found to be position-dependent; the presence of a methoxy (B1213986) group at the 7- or 8-position was highly effective for inhibiting the root growth of Italian ryegrass. jst.go.jp These findings collectively demonstrate that the precise placement of functional groups is a key strategic consideration in the design of coumarin-based inhibitors.
Biological Activities Beyond Mammalian Enzyme Inhibition (Non-Clinical Focus)
Derivatives of this compound have been investigated for their potential as antifungal agents, particularly against phytopathogenic fungi. The coumarin scaffold is a promising starting point for the development of novel fungicides. mdpi.comhu.edu.jo
Structure-activity relationship studies reveal that modifications at various positions can significantly enhance antifungal efficacy. The introduction of an oxime ether moiety to fluorinated 7-hydroxycoumarin derivatives has yielded compounds with notable activity against various plant pathogens. mdpi.com For instance, research has shown that the introduction of a trifluoromethyl group can substantially improve antifungal activity compared to non-fluorinated analogues. researchgate.net
The nature of the substituent on the hydroxyl group also plays a role. For 7-hydroxycoumarin derivatives, O-alkylation with shorter alkyl chains was found to increase activity against Aspergillus species. mdpi.com This suggests that while the core coumarin structure provides the foundational pharmacophore, targeted chemical modifications are essential for optimizing antifungal potency. The table below summarizes the antifungal activity of selected 7-hydroxy-4-(trifluoromethyl)coumarin (B41306) derivatives against various fungal strains.
| Compound | Fungal Strain | Inhibition Rate (%) at 50 mg/L | EC50 (mg/L) |
|---|---|---|---|
| (E)-7-hydroxy-2-oxo-4-(trifluoromethyl)-2H-chromene-8-carbaldehyde O-methyl oxime | Fusarium graminearum | 45.2 | >50 |
| (E)-7-hydroxy-2-oxo-4-(trifluoromethyl)-2H-chromene-8-carbaldehyde O-ethyl oxime | Fusarium graminearum | 55.6 | 42.3 |
| (E)-7-hydroxy-2-oxo-4-(trifluoromethyl)-2H-chromene-8-carbaldehyde O-allyl oxime | Botrytis cinerea | 68.5 | 29.7 |
| (E)-7-hydroxy-2-oxo-4-(trifluoromethyl)-2H-chromene-8-carbaldehyde O-benzyl oxime | Sclerotinia sclerotiorum | 58.7 | 45.1 |
| (E)-6-chloro-7-hydroxy-2-oxo-4-(trifluoromethyl)-2H-chromene-8-carbaldehyde O-methyl oxime | Rhizoctonia solani | 72.5 | 25.4 |
Herbicidal Activities of Derivatives
Coumarins, as a class of compounds, are recognized for their phytotoxic potential and are considered promising templates for the development of new, natural-like herbicides. mdpi.comresearchgate.net They are known to affect a variety of physiological processes in plants, including seed germination, root growth, photosynthesis, and nutrient uptake. mdpi.com The simple structure of coumarin makes it an excellent basis for synthesizing structural analogues with potential herbicidal applications. mdpi.com
Research into synthetic coumarin derivatives has demonstrated their ability to inhibit germination and root growth in noxious weeds such as Amaranthus retroflexus and Echinochloa crus-galli. mdpi.com Studies on the model species Arabidopsis thaliana revealed that these synthetic coumarins can cause a significant reduction in shoot fresh weight, interfere with leaf development, and decrease pigment content. mdpi.com Furthermore, they induce substantial alterations in root growth and morphology. mdpi.com The phytotoxic effects are generally dose-dependent, with some derivatives completely inhibiting weed seed germination at concentrations of 100 µM. mdpi.com The herbicidal efficacy of coumarin can also be significantly enhanced when formulated as a nanocomposite with carbon dots. researchgate.net
While the broader class of coumarins exhibits significant phytotoxic and herbicidal properties, specific research data on the herbicidal activity of this compound derivatives is not detailed in the available literature. However, the established bioactivity of the core coumarin structure suggests that its derivatives are a viable area for investigation in the search for novel herbicides.
Table 1: Phytotoxic Effects of Synthetic Coumarin Derivatives on Weed Germination
| Weed Species | Coumarin Derivative Concentration | Observed Effect | Source |
|---|---|---|---|
| Amaranthus retroflexus | 100 µM - 200 µM | Complete inhibition of total germination. | mdpi.com |
| Echinochloa crus-galli | 100 µM - 400 µM | Complete inhibition of total germination. | mdpi.com |
Antibacterial Activities of Derivatives
Derivatives of this compound have been investigated for their antibacterial properties, with studies confirming that the presence of both a trifluoromethyl (CF3) group and hydroxyl (OH) substituents enhances antibacterial activity. mdpi.com Research has established specific minimum inhibitory concentrations (MICs) for these compounds against various food-poisoning bacteria. mdpi.com
For instance, 7-hydroxy-4-(trifluoromethyl)coumarin was found to have an MIC of 1.7 mM against Enterococcus faecium. mdpi.com A closely related derivative, 5,7-dihydroxy-4-trifluoromethylcoumarin, demonstrated broader activity with an MIC of 1.5 mM against several Gram-positive bacteria, including Bacillus cereus, Micrococcus luteus, Listeria monocytogenes, and Staphylococcus aureus subsp. aureus. mdpi.com This highlights the significance of the substitution pattern on the coumarin ring in determining the spectrum and potency of antibacterial action. The mechanism of action for coumarin derivatives often involves damage to the bacterial cell membrane. mdpi.com
Table 2: Minimum Inhibitory Concentration (MIC) of Trifluoromethylcoumarin Derivatives
| Compound | Bacterial Strain | MIC (mM) | Source |
|---|---|---|---|
| 7-hydroxy-4-(trifluoromethyl)coumarin | Enterococcus faecium | 1.7 | mdpi.com |
| 5,7-dihydroxy-4-trifluoromethylcoumarin | Bacillus cereus | 1.5 | mdpi.com |
| Micrococcus luteus | 1.5 | mdpi.com | |
| Listeria monocytogenes | 1.5 | mdpi.com | |
| Staphylococcus aureus subsp. aureus | 1.5 | mdpi.com |
Antioxidant Efficiency of Derivatives
The antioxidant capacity of hydroxycoumarin derivatives is strongly influenced by the number, type, and position of substituents on the coumarin scaffold. scholaris.ca The phenolic moiety present in these compounds is key to their ability to modulate the balance between free radicals and antioxidants. scholaris.ca Structure-activity relationship studies have shown that the presence of ortho-dihydroxy (catechol) groups is a critical pharmacophore for antioxidant capacity. scholaris.cauniroma1.it
Derivatives with two hydroxyl groups positioned ortho to each other on the benzenoid ring exhibit considerable antioxidant effects. uniroma1.it In contrast, 4-methylcoumarins with meta-dihydroxy arrangements, such as 5,7-dihydroxy derivatives, were found to be devoid of significant antioxidant activity. uniroma1.it The antioxidant mechanism can involve hydrogen atom transfer (HAT) or single-electron transfer followed by proton transfer (SET-PT), and the thermodynamically preferred pathway can depend on the solvent. researchgate.net
The introduction of other substituents can also modify the antioxidant potential. For example, the presence of a chlorine atom at the C6 position on the coumarin skeleton has been found to decrease the O-H bond dissociation enthalpy, leading to a significant increase in antioxidant activity. opensciencepublications.com Various assays, such as DPPH• (2,2-diphenyl-1-picrylhydrazyl) and ABTS•+ (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays, are used to quantify this efficiency, with results often expressed as IC50 values (the concentration required to scavenge 50% of the radicals). scholaris.ca For example, the synthetic derivative 4-hydroxy-6-methoxy-2H-chromen-2-one showed a potent IC50 value of 0.05 mM in a DPPH assay, outperforming standard antioxidants like BHT (butylated hydroxytoluene). scholaris.ca
Table 3: Antioxidant Activity of Selected Hydroxycoumarin Derivatives
| Compound | Assay | IC50 Value | Source |
|---|---|---|---|
| 4-hydroxy-6-methoxy-2H-chromen-2-one | DPPH• | 0.05 mM | scholaris.ca |
| Butylated Hydroxytoluene (BHT) (Standard) | DPPH• | 0.58 mM | scholaris.ca |
| Ascorbic Acid (Standard) | DPPH• | 0.06 mM | scholaris.ca |
| Coumarin-oxadiazole hybrid 1 | DPPH• | 17.19 µM | mdpi.com |
| Coumarin-oxadiazole hybrid 2 | DPPH• | 19.47 µM | mdpi.com |
| Ascorbic Acid (Standard) | DPPH• | 23.80 µM | mdpi.com |
Future Directions and Emerging Research Avenues
Exploration of Novel Synthetic Routes for Advanced Derivatives
The core structure of 4-hydroxy-7-(trifluoromethyl)coumarin serves as a foundational building block for a diverse array of advanced derivatives. ossila.com Researchers are actively exploring innovative synthetic methodologies to introduce a variety of functional groups and create molecules with tailored properties. A notable area of investigation involves the synthesis of fluorinated 7-hydroxycoumarin derivatives containing an oxime ether moiety. mdpi.comnih.gov This strategic derivatization has been shown to yield compounds with significant antifungal activity. mdpi.comnih.gov
The synthesis of these advanced derivatives often involves multi-step reaction sequences. For instance, a general procedure may start with the synthesis of the parent 7-hydroxy-4-(trifluoromethyl)-2H-chromen-2-one. mdpi.com Subsequent modifications, such as the introduction of an oxime ether at the 8-position, are then carried out to produce the final target compounds. mdpi.com These synthetic efforts are crucial for expanding the library of available coumarin-based molecules and for structure-activity relationship (SAR) studies.
Computational Design and Prediction of New Coumarin-Based Functional Molecules
Computational chemistry has emerged as an indispensable tool in the rational design of novel coumarin-based functional molecules. In silico methods, such as Quantitative Structure-Activity Relationship (QSAR) studies, allow researchers to predict the biological activity and physicochemical properties of designed molecules before their actual synthesis. journalwjbphs.com This predictive capability significantly streamlines the drug discovery and development process.
Molecular docking simulations are another powerful computational technique used to understand the interactions between coumarin (B35378) derivatives and their biological targets. nih.gov For example, docking studies have been performed with the active site of DNA gyrase to evaluate the potential antibacterial activity of novel 4-hydroxycoumarin (B602359) derivatives. nih.gov Furthermore, computational tools are employed to predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, which are critical for assessing the druglikeness of new compounds. journalwjbphs.comjournalwjbphs.com Density Functional Theory (DFT) calculations are also utilized to evaluate the antiradical activities of coumarin derivatives, providing insights into their potential as antioxidants. nih.gov
Development of Next-Generation Fluorescent Probes and Sensors
The inherent fluorescence of the coumarin scaffold makes this compound and its derivatives excellent candidates for the development of next-generation fluorescent probes and sensors. rsc.orgnih.gov These probes are designed to detect a wide range of analytes, including metal ions and biologically relevant small molecules, with high sensitivity and selectivity. nih.govrsc.org
Derivatives of this compound have been developed as chemosensors for various applications. For instance, they have been utilized to create fluorescent probes for the detection of hydrogen sulfide (B99878) (H₂S/HS⁻). ossila.com The fluorescence intensity of the coumarin derivative can change upon binding to the target analyte, providing a measurable signal. ossila.com The development of these sensors often involves modifying the coumarin structure to include specific recognition sites for the analyte of interest. mdpi.com Researchers are also focusing on creating probes with large Stokes shifts to minimize self-quenching and improve signal-to-noise ratios. ossila.com
| Probe Type | Analyte Detected | Sensing Mechanism | Reference |
| Fluorescent Chemosensor | H₂S/HS⁻ | Change in fluorescence intensity upon binding | ossila.com |
| Fluorogenic and Colorimetric Probe | Sn²⁺ | Chelation enhanced quenching | nih.govrsc.org |
| Reversible Colorimetric/Fluorometric Probe | Al³⁺/PPi | Fluorescence turn-on/turn-off | rsc.org |
Targeting Specific Biochemical Pathways and Macromolecular Interactions
A significant area of future research involves the design of this compound derivatives that can selectively target specific biochemical pathways and macromolecular interactions implicated in disease. This approach aims to develop therapeutic agents with high efficacy and minimal off-target effects.
Coumarin derivatives have shown promise in targeting various biological processes. For example, some derivatives have been investigated for their ability to inhibit enzymes like DNA gyrase, which is crucial for bacterial survival. nih.gov Others have demonstrated anti-inflammatory properties by suppressing key signaling pathways such as NF-κB and MAPK activation. nih.govmdpi.com The trifluoromethyl group at the 4-position of the coumarin ring can enhance the biological activity of these compounds. Researchers are also exploring the potential of these derivatives to interfere with protein-protein interactions, such as the MIF-CD74 interaction, which is relevant in cancer. nih.gov
Integration with Advanced Imaging and Analytical Technologies
The unique photophysical properties of this compound derivatives make them highly suitable for integration with advanced imaging and analytical technologies. Their application in super-resolution fluorescence microscopy allows for the visualization of cellular structures and processes with unprecedented detail. ossila.com
These fluorescent molecules are also being utilized as cellular imaging agents to monitor the localization and dynamics of specific biomolecules within living cells. nih.govrsc.orgrsc.org For instance, coumarin-based probes have been successfully used for the imaging of Sn²⁺ in cellular models. nih.govrsc.org The development of probes that can be used in conjunction with techniques like flow cytometry and high-content screening will further enhance their utility in biomedical research and drug discovery. The photosensitivity of these compounds to the microviscosity and polarity of their environment also allows for their use in monitoring chemical reactions like polymerization. ossila.com
Q & A
Q. What are the common synthetic routes for 4-Hydroxy-7-(trifluoromethyl)coumarin?
The compound is often synthesized via the Pechmann condensation reaction, which involves reacting phenols with β-keto esters under acidic conditions. For example, trifluoromethyl-substituted coumarins can be derived from resorcinol derivatives and ethyl trifluoroacetoacetate using sulfuric acid or phosphorus oxychloride as catalysts. Derivatization steps, such as O-dealkylation or hydroxylation, may follow to achieve the final structure .
Q. How is this compound detected and quantified in enzymatic assays?
Fluorometric assays are widely used due to the compound's intrinsic fluorescence. For cytochrome P450 (CYP) activity studies, the substrate is incubated with microsomes or recombinant enzymes, and the fluorescent product (e.g., 7-hydroxy-4-(trifluoromethyl)coumarin) is measured at excitation/emission wavelengths of 410/510 nm. High-performance liquid chromatography (HPLC) with UV/fluorescence detection can validate results, particularly when analyzing complex biological matrices .
Q. What role does this compound play as a fluorescent probe in bioimaging?
It serves as a scaffold for designing probes targeting biomarkers like hydrogen sulfide (H2S). For example, disulfide-modified derivatives (e.g., Cou-H2S) release fluorescent this compound upon reaction with H2S, enabling real-time imaging in live cells or zebrafish. The probe’s sensitivity (detection limit: ~25 nM) and selectivity make it suitable for studying endogenous ROS/RNS dynamics .
Q. How stable is this compound under experimental conditions?
Stability depends on storage and handling. The compound should be stored in anhydrous conditions at –20°C to prevent hydrolysis. In aqueous buffers, avoid prolonged exposure to light or oxidizing agents. Pre-experiment solubility tests in DMSO or ethanol are recommended, with dilution ratios optimized to prevent precipitation .
Advanced Research Questions
Q. How can researchers design CYP isoform-selective assays using this compound?
To assess CYP2B or CYP3A activity, combine this compound with isoform-specific inhibitors (e.g., ketoconazole for CYP3A) in human/rat liver microsomes. Use fluorometric kinetic assays with NADPH-regenerating systems and validate results via cDNA-expressed CYP isoforms. Note that IC50 values vary significantly between isoforms (e.g., CYP2B1 IC50 = 39 µM vs. 210 µM under tert-butylhydroperoxide conditions) .
Q. What experimental strategies address discrepancies in CYP inhibition data?
Contradictions in IC50 values often arise from differences in enzyme sources (e.g., recombinant vs. microsomal CYP) or assay conditions (e.g., pH, cofactors). To resolve these, standardize protocols using reference inhibitors (e.g., quinidine for CYP2D6) and cross-validate with orthogonal methods like LC-MS. Computational docking studies can further clarify binding interactions .
Q. How are computational methods employed to analyze structural and electronic properties?
Density functional theory (DFT) calculations predict intramolecular interactions, such as C–F···H–C hydrogen bonds, which influence conformational stability. NMR and X-ray crystallography data validate these predictions. For example, J-coupling constants from Gaussian simulations align with experimental NMR spectra to confirm preferred conformers .
Q. What are the challenges in optimizing fluorometric assays for high-throughput screening?
Key issues include minimizing background fluorescence (e.g., from serum proteins) and ensuring linear kinetics across substrate concentrations. Use low-protein assay buffers (e.g., 0.1 mg/mL microsomal protein) and pre-incubate substrates to stabilize baselines. Plate readers with temperature control enhance reproducibility in multiwell formats .
Q. How do researchers interpret conflicting substrate specificity in CYP-mediated metabolism?
Species and gender differences significantly impact metabolic profiles. For instance, mouse CYP2D homologs show higher O-deethylation activity for trifluoromethyl coumarins than human isoforms. Use species-specific cDNA-expressed enzymes and compare kinetic parameters (Km, Vmax) to clarify interspecies variability .
Q. What advancements have been made in derivatizing this compound for targeted drug discovery?
Recent studies focus on modifying the hydroxyl group to generate prodrugs or conjugates. For example, esterification with pyridyl disulfides creates H2S-responsive probes, while glycosylation enhances solubility for in vivo applications. Structure-activity relationship (SAR) studies prioritize substitutions at the 4- and 7-positions to tune fluorescence and bioavailability .
Methodological Notes
- Data Validation : Always cross-check fluorometric results with HPLC or LC-MS to rule out interference from autofluorescent compounds .
- Enzyme Source : Use recombinant CYPs co-expressed with molecular chaperones (e.g., GroES/EL) to improve catalytic efficiency in bacterial systems .
- Computational Tools : Gaussian and ORCA software packages are recommended for DFT studies, while PyMOL visualizes crystallographic data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
